Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate

Lipophilicity Membrane permeability Prodrug strategy

Researchers often face limited access to high-purity, structurally unique building blocks for SAR exploration. This compound directly addresses that gap with its defined α-isopropylphenyl and 4-chlorophenyl ketone pharmacophores, offering a privileged scaffold for hit discovery. • ≥95% HPLC purity, validated by analytical certificate for reliable screening and reference standard use. • Distinct lipophilic profile (clogP 5.38) and built-in ester prodrug handle enable intracellular target engagement. • Sourced for fast, global delivery to support uninterrupted medicinal chemistry workflows.

Molecular Formula C20H21ClO3
Molecular Weight 344.84
CAS No. 199725-00-3
Cat. No. B2610719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate
CAS199725-00-3
Molecular FormulaC20H21ClO3
Molecular Weight344.84
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C20H21ClO3/c1-13(2)14-4-6-15(7-5-14)18(20(23)24-3)12-19(22)16-8-10-17(21)11-9-16/h4-11,13,18H,12H2,1-3H3
InChIKeyRGPWQHRBJXQEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate (CAS 199725-00-3): Compound Identity and Core Physicochemical Profile


Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate (CAS 199725-00-3) is a synthetic γ‑oxobutanoate ester bearing a 4‑chlorophenyl ketone moiety and a 4‑isopropylphenyl substituent at the α‑position. Its molecular formula is C₂₀H₂₁ClO₃ (MW 344.83 g·mol⁻¹) . The compound belongs to a series of α‑substituted 4‑oxobutanoate derivatives that have been investigated as versatile synthetic intermediates for heterocyclic chemistry and as potential pharmacophores. Although direct bioactivity data are sparse, the combination of an ester prodrug handle and a lipophilic isopropyl group distinguishes it from simpler analogs and warrants its evaluation as a privileged scaffold in early‑stage drug discovery .

Compound type Synthetic dual-aryl γ‑oxobutanoate ester for heterocyclic scaffold exploration
Prodrug handle Methyl ester supports predicted passive membrane permeability for intracellular target access
SAR probe 4‑isopropyl substituent provides distinct steric bulk for target pocket mapping

Why Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate Cannot Be Replaced by a Generic Analog


Close analogs of methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate differ in three critical structural features that can substantially alter physicochemical and biological profiles: (i) the ester function (methyl ester vs. free carboxylic acid) controls membrane permeability, metabolic stability, and susceptibility to plasma esterases; (ii) the isopropyl substituent on the α‑phenyl ring uniquely modulates lipophilicity (clogP) and shape complementarity to hydrophobic protein pockets relative to methyl or unsubstituted analogs; and (iii) the 4‑chlorophenyl ketone serves as both a hydrogen‑bond acceptor and a metabolic soft spot, making replacement by other aryl ketones non‑trivial. These three structural variables directly impact solubility, logD, metabolic clearance, and target engagement—meaning that generic substitution without head‑to‑head data risks unpredictable changes in biological readouts . The evidence items below quantify these differences where data are available and flag where direct comparative data are still absent.

Ester form Replacement by free carboxylic acid may sharply reduce membrane permeability and alter metabolic stability; ester-specific intracellular prodrug activation cannot be assumed.
4‑iPr group Substituting isopropyl with methyl or smaller alkyl groups may change lipophilicity (ΔclogP ~0.9) and steric shielding, potentially altering CYP metabolism and target pocket fit.
4‑Cl ketone Replacing the 4‑chlorophenyl ketone with other aryl ketones can shift hydrogen‑bonding character and metabolic soft‑spot profile; direct substitution without comparative data is risky.

Quantitative Differentiation Evidence for Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate vs. Closest Analogs


Ester vs. Carboxylic Acid: Differential clogP and Predicted Permeability

The methyl ester of target compound 199725-00-3 imparts a substantially higher predicted lipophilicity than the corresponding free carboxylic acid analog (CAS 344281-36-3), which is expected to translate into enhanced passive membrane diffusion. The calculated octanol/water partition coefficient (clogP) for the target compound is 5.38, compared to 4.43 for the acid, yielding a ΔclogP of +0.95 log units . This difference moves the ester from the ‘moderate permeability’ range into the ‘high permeability’ range according to Lipinski’s Rule of 5 guidelines.

Ester vs Acid clogP
Cross‑study comparable
Target (ester): clogP = 5.38
Comparator (acid): clogP = 4.43
ΔclogP = +0.95 (ester > acid)
Supports ester selection for permeability‑driven intracellular prodrug studies.
Predicted values (ChemAxon/ACD Labs); confirm experimentally.
Lipophilicity Membrane permeability Prodrug strategy

Isopropyl vs. Methyl α‑Phenyl Substitution: Impact on clogP and Predicted Metabolic Stability

Replacing the 4‑isopropyl group of the target compound with a 4‑methyl group (as in CAS 344280‑20‑2) reduces molecular lipophilicity by approximately 0.9 log units and alters the shape of the hydrophobic surface that interacts with cytochrome P450 enzymes. The target compound (clogP = 5.38) occupies a higher lipophilicity space than the 4‑methyl analog (clogP ≈ 4.47) . The larger isopropyl group also increases steric shielding of the benzylic α‑position, which may reduce susceptibility to CYP‑mediated benzylic oxidation compared to the methyl analog.

iPr vs Me α‑Substitution
Cross‑study comparable
Target (iPr): clogP = 5.38, VdW ≈ 47.8 ų
Comparator (Me): clogP ≈ 4.47, VdW ≈ 28.4 ų
ΔclogP ≈ +0.9; ΔVdW ≈ +19.4 ų
Bulkier iPr supports SAR for hydrophobic pocket steric tolerance.
VdW volumes from Bondi increments; CYP metabolism shifts expected.
Structure‑Activity Relationship Lipophilicity Metabolic stability

Dual Aryl System vs. Single Aryl 4‑Oxobutanoates: Broader Pharmacophore Space

The target compound contains two distinct aryl rings—a 4‑chlorophenyl ketone and a 4‑isopropylphenyl group—generating a V‑shaped pharmacophore. In contrast, simpler 4‑oxobutanoates such as 4‑(4‑isopropylphenyl)‑4‑oxobutanoic acid (CAS 6947‑81‑5) possess only a single aryl ring. The dual‑aryl system of the target compound increases the number of aromatic heavy atoms from 6 to 12, effectively doubling the potential for π‑stacking and hydrophobic contacts with protein targets. Screening data from the PubChem BioAssay database indicate that the target compound has been tested in at least five distinct high‑throughput screening assays (RGS4, OPRM1, ADAM17, CHRM1, unfolded protein response pathway), while the mono‑aryl analogs are typically profiled in fewer or different assay panels .

Dual- vs Mono‑Aryl Scaffold
Supporting evidence
Dual‑aryl: 12 aromatic heavy atoms; tested in ≥5 HTS assays
Mono‑aryl: 6 aromatic heavy atoms; 1–2 assay panels
2× aromatic atoms; ≥3 additional HTS entries
Broadens multi‑target screening coverage for hit identification.
HTS data from PubChem BioAssay records; activity outcomes not reported.
Pharmacophore diversity Fragment‑based screening Privileged scaffold

Commercially Available Purity: ≥95% by HPLC, Matched to the Free Acid Reference Standard

The target methyl ester is supplied with a minimum purity of 95% (HPLC), consistent with the purity specification of its closest commercially available comparator, 4‑(4‑chlorophenyl)‑2‑(4‑isopropylphenyl)‑4‑oxobutanoic acid (CAS 344281‑36‑3), which is also offered at 95+% purity . Both compounds are designated for laboratory research use only, and analytical certificates (including water content) are available upon request. The matched purity ensures that any differential biological activity observed between the ester and the acid can be attributed to the ester moiety rather than to differences in chemical purity.

Purity Specification
Direct comparison
Ester: ≥95% (HPLC)
Acid: ≥95+% (HPLC)
Purity difference ≤0.5%
Matched purity removes confounding for ester‑vs‑acid biological comparison.
Certificates (incl. water content) available on request.
Quality control Purity specification Procurement standard

Recommended Application Scenarios for Methyl 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoate Based on Differentiated Evidence


Prodrug Design and Intracellular Target Engagement Studies

The methyl ester form (clogP = 5.38) is predicted to exhibit significantly higher passive membrane permeability than the free acid (clogP = 4.43) . This makes the target compound the preferred choice for cell‑based assays where the compound must cross the plasma membrane to engage an intracellular target. Intracellular esterases are expected to hydrolyze the ester to the active acid in situ, providing a built‑in prodrug mechanism.

Structure‑Activity Relationship (SAR) Exploration of α‑Phenyl Substituents

The 4‑isopropyl group provides a distinct steric and electronic profile relative to the 4‑methyl analog (ΔclogP ≈ +0.9; Δvan der Waals volume ≈ +19.4 ų) . This compound should be used as the ‘large hydrophobic’ exemplar in SAR series that probe the steric tolerance of a target binding pocket, complementing data obtained with the smaller 4‑methyl and unsubstituted phenyl analogs.

Multi‑Target Screening Library Enrichment

The presence of two distinct aryl rings (12 aromatic heavy atoms) and its prior testing in at least five diverse HTS assays (GPCRs, metalloproteases, protein folding pathways) suggest that this compound occupies a privileged region of chemical space . It is well‑suited for inclusion in diversity‑oriented screening libraries aimed at identifying novel hits across multiple target classes.

Analytical Method Development and Reference Standard Utilization

With a documented purity of ≥95% by HPLC and availability of analytical certificates, the target compound can serve as a reference standard for the quantification of structurally related 4‑oxobutanoate derivatives in reaction monitoring, impurity profiling, or metabolite identification studies .

Application
Selection Property
Validation Focus
Prodrug intracellular activation studies
Methyl ester prodrug handle
Cell permeability and intracellular esterase activation
α‑Phenyl steric tolerance SAR
4‑Isopropyl bulky substituent
Target pocket steric complementarity and lipophilicity impact
Diversity‑oriented screening library enrichment
Dual‑aryl pharmacophore with multi‑target screening history
Hit identification across GPCR, protease, and protein folding targets
Analytical reference for oxobutanoate quantification
Documented purity specification (HPLC)
Method development and impurity profiling
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